4-(3,5-Dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (DNB-OAADC), also known as 3,5-dinitrobenzoyl oxa-azaspirodecane-3-carboxylic acid, is a synthetic organic compound that is used in many scientific research applications. DNB-OAADC has become increasingly popular in scientific research due to its ability to act as a strong inhibitor of several enzymes, making it a useful tool for studying enzyme-catalyzed reactions.
Wirkmechanismus
DNB-OAADC acts as an inhibitor of several enzymes, including COX-2, LOX, and TXS. The exact mechanism of action for DNB-OAADC is not well understood, however, it is believed that the compound binds to the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction and thus inhibiting its activity.
Biochemical and Physiological Effects
DNB-OAADC has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, LOX, and TXS, which can lead to a decrease in inflammation, pain, and other symptoms associated with these enzymes. Additionally, DNB-OAADC has been shown to inhibit the production of nitric oxide, which can lead to a decrease in blood pressure and other physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of DNB-OAADC in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available commercially. Additionally, it is a strong inhibitor of several enzymes, making it a useful tool for studying enzyme-catalyzed reactions. However, there are some limitations to using DNB-OAADC in laboratory experiments. It is not water soluble and must be dissolved in organic solvents, which can be hazardous. Additionally, it can be toxic if handled improperly.
Zukünftige Richtungen
There are several potential future directions for research involving DNB-OAADC. These include further studies of its mechanism of action and its biochemical and physiological effects. Additionally, further studies could be conducted to determine the potential therapeutic applications of DNB-OAADC, such as its potential use as an anti-inflammatory or anti-cancer drug. Additionally, further research could be conducted to explore the potential of DNB-OAADC as a tool for studying other enzyme-catalyzed reactions. Finally, further studies could be conducted to explore the potential of DNB-OAADC as a tool for studying other physiological processes, such as metabolism and cell signaling pathways.
Synthesemethoden
The synthesis of DNB-OAADC involves a two-step reaction. The first step is the reaction of 4-(3,5-Dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acidenzoic acid and 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid to form the desired product. This reaction is conducted at room temperature in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second step involves the deprotection of the carboxylic acid group to yield the final product, DNB-OAADC.
Wissenschaftliche Forschungsanwendungen
DNB-OAADC has been extensively studied and used in many scientific research applications. It has been used as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and thromboxane synthase (TXS). DNB-OAADC has also been used to study the effects of nitric oxide on cell signaling pathways, as well as to study the role of nitric oxide in inflammation and other physiological processes. Additionally, DNB-OAADC has been used in the study of cancer and other diseases.
Eigenschaften
IUPAC Name |
4-(3,5-dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O8/c20-14(10-6-11(18(23)24)8-12(7-10)19(25)26)17-13(15(21)22)9-27-16(17)4-2-1-3-5-16/h6-8,13H,1-5,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBAUWHXYHMSQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.